

Technical Guide: Physicochemical Properties of 3-(Methoxymethoxy)-1,2-thiazole

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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

Cat. No.: B6184927

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound **3-(methoxymethoxy)-1,2-thiazole**. Due to a lack of extensive experimental data in publicly available literature, this document leverages predictive models to offer insights into its molecular characteristics. This guide also outlines general experimental protocols for the synthesis and characterization of similar thiazole derivatives, which can be adapted for this specific molecule. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of this and related compounds.

Molecular Structure and Identifiers

- IUPAC Name: **3-(methoxymethoxy)-1,2-thiazole**
- Molecular Formula: C₅H₇NO₂S
- Molecular Weight: 145.18 g/mol
- Canonical SMILES: COCOC1=NSC=C1
- InChI Key: IEADTWZEPJRYDF-UHFFFAOYSA-N

- CAS Number: Not available

Physicochemical Data

The following table summarizes the predicted physicochemical properties of **3-(methoxymethoxy)-1,2-thiazole**. These values are computationally derived and should be confirmed through experimental validation.

Property	Predicted Value	Source
XlogP	1.2	PubChem[1]
Boiling Point	205.6 ± 23.0 °C at 760 mmHg	ChemSpider
Melting Point	Not available	-
pKa (most basic)	1.5 ± 0.1	ChemAxon
Aqueous Solubility	1.84 g/L	ALOGPS
Polar Surface Area	49.9 Å ²	ChemAxon
Hydrogen Bond Donors	0	ChemAxon
Hydrogen Bond Acceptors	3	ChemAxon
Rotatable Bonds	2	ChemAxon

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of **3-(methoxymethoxy)-1,2-thiazole** are not detailed in the current literature, the following general methodologies for the synthesis and characterization of thiazole derivatives can be adapted.

Proposed Synthesis: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. A plausible route for the synthesis of **3-(methoxymethoxy)-1,2-thiazole** could involve the reaction of a thioamide with an α -halocarbonyl compound.

Reaction Scheme:

A potential synthetic approach could involve the cyclization of a suitable precursor. Given the structure, a possible disconnection would be at the N-S and C-C bonds of the thiazole ring. A plausible synthetic route could start from a β -ketoester, which could be converted to a thiourea derivative and then cyclized.

General Procedure:

- **Thioamide Formation:** A suitable starting material, such as a β -ketoester, would be reacted with a source of sulfur and ammonia, or a pre-formed thioamide could be used.
- **Cyclization:** The intermediate would then be subjected to cyclization conditions, which could involve heating in the presence of a dehydrating agent or a catalyst to facilitate ring closure.
- **Purification:** The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation.

Characterization Methods

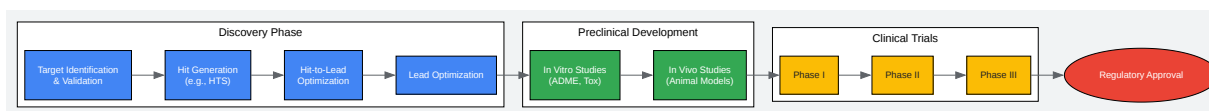
The structural confirmation of the synthesized **3-(methoxymethoxy)-1,2-thiazole** would be achieved through a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR would be used to identify the chemical shifts and coupling constants of the protons on the thiazole ring and the methoxymethyl group.
 - ^{13}C NMR would confirm the number and types of carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:**
 - IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as C=N, C-S, and C-O bonds.
- **Mass Spectrometry (MS):**

- High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Visualization of a General Drug Discovery Workflow

For drug development professionals, a new chemical entity like **3-(methoxymethoxy)-1,2-thiazole** would enter a structured discovery and development pipeline. The following diagram illustrates a typical workflow.



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Caption: A generalized workflow for small molecule drug discovery and development.

Conclusion

This technical guide provides a summary of the available and predicted physicochemical properties of **3-(methoxymethoxy)-1,2-thiazole**, alongside general protocols for its potential synthesis and characterization. While experimental data for this specific molecule is scarce, the provided information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related thiazole derivatives. Further experimental validation of the predicted properties is highly recommended.

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References

- 1. PubChemLite - 3-(methoxymethoxy)-1,2-thiazole (C₅H₇NO₂S) [pubchemlite.lcsb.uni.lu]
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